molecular formula C18H24Cl2N2OS B12765620 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol CAS No. 83337-62-6

2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol

Cat. No.: B12765620
CAS No.: 83337-62-6
M. Wt: 387.4 g/mol
InChI Key: LJAIBGBDBUDJOU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol (CAS Registry Number 83337-62-6) is an organic compound with the molecular formula C₁₈H₂₄Cl₂N₂OS and a molecular weight of 387.37 g/mol . This chemical features a complex structure that incorporates a 2,4-dichlorophenyl group, an imidazole ring, and an n-hexylthio chain, contributing to its potential as a valuable scaffold in medicinal chemistry research . The compound's calculated physical properties include a density of approximately 1.22 g/cm³ and a high boiling point near 577.4°C, indicating good thermal stability for various experimental conditions . With a logP value of around 5.39, the molecule exhibits significant hydrophobicity, a key parameter influencing its absorption and distribution characteristics in biological systems . The presence of the imidazole moiety is of particular interest, as this heterocycle is a privileged structure in drug discovery, known to be present in a wide range of bioactive molecules . Researchers are exploring this compound and its analogs primarily in the context of developing new anti-infective agents, given the well-documented efficacy of imidazole-based compounds against bacterial, parasitic, and fungal pathogens . The specific structural features, including the dichlorophenyl and hexylthio substituents, may be investigated for their role in enhancing potency, modulating selectivity, and overcoming resistance mechanisms. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

83337-62-6

Molecular Formula

C18H24Cl2N2OS

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-hexylsulfanyl-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C18H24Cl2N2OS/c1-2-3-4-5-10-24-13-18(23,12-22-9-8-21-14-22)16-7-6-15(19)11-17(16)20/h6-9,11,14,23H,2-5,10,12-13H2,1H3

InChI Key

LJAIBGBDBUDJOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Key Reactions

Step Reaction Type Reagents/Conditions Purpose
1 Nucleophilic Substitution Imidazole, DMF, NaOH, PEG600, 110–115°C Introduce imidazole at position 1
2 Thiolation n-Hexanethiol, base (e.g., NaOH), solvent (e.g., THF) Introduce n-hexylthio group at position 3

Imidazole Substitution

The imidazole group is introduced via an SN2 reaction, as demonstrated in the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Procedure

  • Reagents :
  • Conditions :
    • Heat to 110–115°C for 1 hour, then cool to 50–55°C.
    • Add DMF solution of the substrate dropwise.
    • Maintain temperature at 50–55°C for 1 hour, then heat to 110–115°C for 4 hours.
  • Workup :
    • Cool to 60°C, add water, and filter to isolate the crude product.
    • Recrystallize with toluene to achieve >90% purity.

Yield Optimization

Parameter Optimal Value Yield
Temperature (reaction) 110–115°C 45–90%
Catalyst PEG600 Improved solubility and reaction efficiency
Solvent DMF Facilitates high-temperature reactions

n-Hexylthio Group Introduction

The thioether group is introduced via nucleophilic substitution of a halogen (e.g., bromide or chloride) with n-hexanethiol.

Hypothetical Pathway

  • Intermediate Preparation :
    • Convert the hydroxyl group at position 2 to a leaving group (e.g., bromide) using PBr₃ or SOBr₂.
  • Thiolation :
    • React with n-hexanethiol in the presence of a base (e.g., NaOH) in THF or DMF.
  • Isolation :
    • Extract with dichloromethane, wash with brine, and dry over Na₂SO₄.

Challenges

Alternative Synthetic Routes

Multicomponent Reactions

Inspired by strategies for heterocycle synthesis, a one-pot approach could combine:

However, such methods are less established for this specific compound and require optimization.

Purification and Characterization

Technique Purpose Data
Recrystallization Remove impurities Toluene, ethanol, or methylbenzene
NMR Spectroscopy Confirm structure Peaks for imidazole (δ 7.5–7.8 ppm), thioether (δ 2.5–2.8 ppm)
HPLC Assess purity Retention time, UV detection

Comparative Analysis of Substituent Effects

Substituent Role in Reactivity Impact on Yield
Imidazole Electron-rich, nucleophilic Enhances substitution efficiency
n-Hexylthio Bulky, electron-donating May reduce reaction rate
2,4-Dichlorophenyl Electron-withdrawing Stabilizes intermediates

Industrial Viability

The method from highlights scalable features:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or dechlorinated products.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name Molecular Formula Key Functional Groups CAS Number Primary Use
2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol C₁₈H₂₂Cl₂N₂OS Dichlorophenyl, imidazole, hexylthio, propanol Not provided Hypothesized antifungal
1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol C₁₁H₁₀Cl₂N₂O Dichlorophenyl, imidazole, ethanol 24155-42-8 Antifungal agent
Propiconazole C₁₅H₁₇Cl₂N₃O₂ Dichlorophenyl, triazole, dioxolane 60207-90-1 Agricultural fungicide
Trans-Epoxiconazole C₁₇H₁₃ClFN₃O Chlorophenyl, fluorophenyl, triazole, epoxide 122986-04-3 Systemic fungicide

Functional Group Analysis

Imidazole vs. Triazole: The target compound and 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol (CAS 24155-42-8) feature an imidazole ring, which binds to fungal cytochrome P450 enzymes (e.g., CYP51) to inhibit ergosterol synthesis . In contrast, propiconazole and epoxiconazole contain triazole rings, which generally exhibit broader antifungal spectra but face resistance issues in some pathogens . Imidazoles may have reduced off-target effects in mammals due to higher selectivity for fungal CYP isoforms .

However, this may also increase mammalian toxicity risks. Epoxide (epoxiconazole) and dioxolane (propiconazole) groups confer metabolic stability but raise environmental persistence concerns. The target compound’s thioether and propanol groups may allow for faster biodegradation .

Halogenation Patterns: The 2,4-dichlorophenyl group is shared by the target compound and propiconazole, enhancing affinity for fungal enzymes.

Antifungal Efficacy

  • Imidazole Derivatives: CAS 24155-42-8 demonstrates moderate activity against Candida spp., but its ethanol chain limits membrane penetration. The target compound’s hexylthio group may address this limitation, though in vitro studies are needed to confirm .
  • Triazole Comparisons : Propiconazole’s dioxolane ring enhances systemic distribution in plants, while epoxiconazole’s epoxide contributes to rainfastness. The target compound’s lack of these groups may restrict its use to topical applications .

Toxicity and Selectivity

  • Imidazoles generally exhibit lower mammalian toxicity than triazoles due to reduced interaction with human CYP450 enzymes. The hexylthio group’s lipophilicity requires careful toxicity profiling .
  • Epoxiconazole’s fluorine substitution improves efficacy but raises regulatory scrutiny due to environmental bioaccumulation risks .

Q & A

Q. What are the established synthetic routes for 2-(2,4-Dichlorophenyl)-3-(n-hexylthio)-1-(imidazol-1-yl)-2-propanol, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. A common approach starts with 2,4-dichloroacetophenone, which undergoes substitution with n-hexylthiol, followed by reduction to form the propanol backbone. The imidazole moiety is introduced via SN2 reaction under basic conditions. Critical parameters include:

  • Temperature control (65–80°C for imidazole coupling) to avoid side reactions .
  • Solvent selection (e.g., methanol or ethanol) to stabilize intermediates .
  • Catalyst use (e.g., ammonium acetate) to promote condensation efficiency .
    Yield optimization often requires purification via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization (methanol/diethyl ether) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography confirms stereochemistry and intramolecular interactions (e.g., C–H⋯π bonds and O–H⋯N hydrogen bonds) .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the hydroxyl group (δ ~4.8 ppm) and imidazole protons (δ ~7.5–8.3 ppm) .
  • Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 257.12) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal efficacy of derivatives with varying alkylthio chain lengths?

  • In vitro assays : Use microdilution methods to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans).
  • Structure-activity relationship (SAR) : Synthesize analogs with shorter (e.g., methylthio) or longer (e.g., octylthio) chains to assess chain length impact on activity .
  • Experimental design : Employ a randomized block design with split plots to test multiple derivatives simultaneously, controlling for variables like fungal growth phase and nutrient availability .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across different studies?

  • Assay standardization : Use CLSI/M27-E guidelines for antifungal testing to ensure reproducibility .
  • Statistical meta-analysis : Apply mixed-effects models to account for variability in experimental conditions (e.g., pH, temperature) .
  • Cross-validation : Compare results across independent labs using shared reference compounds (e.g., ketoconazole as a positive control) .

Q. How should environmental fate studies be structured to assess the degradation pathways and ecotoxicological effects?

  • Long-term monitoring : Track compound persistence in soil/water systems under controlled abiotic (UV light, pH) and biotic (microbial consortia) conditions .
  • Analytical methods : Use HPLC-MS/MS to quantify parent compounds and degradation products (e.g., chlorinated byproducts) .
  • Tiered ecotoxicity testing : Start with Daphnia magna acute toxicity assays, followed by chronic studies on soil microbiota .

Q. What computational approaches are employed to model interactions between this compound and fungal cytochrome P450 enzymes?

  • Molecular docking : Use AutoDock Vina to predict binding poses within the CYP51 active site, focusing on imidazole coordination to the heme iron .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate alkylthio chain length with inhibitory potency using descriptors like logP and polar surface area .

Q. What quality control measures are critical when synthesizing enantiomerically pure forms of this compound for pharmacological studies?

  • Chiral chromatography : Use HPLC with amylose-based columns to resolve enantiomers .
  • Optical rotation analysis : Verify enantiopurity ([α]D²⁵ values) against published standards .
  • Single-crystal XRD : Confirm absolute configuration and rule out racemization during synthesis .

Methodological Notes

  • References to experimental protocols : For crystallization, slow evaporation of methanol/diethyl ether (1:1 v/v) produces high-quality crystals .
  • Environmental sampling : Collect soil/water samples at multiple depths and time points to capture spatial-temporal degradation trends .
  • Computational validation : Cross-check docking results with mutagenesis data (e.g., CYP51 Ala302Leu mutants) to validate binding hypotheses .

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